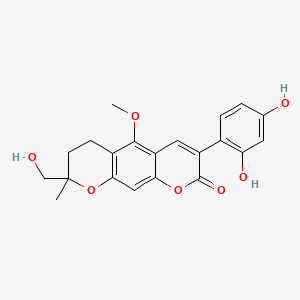

Licopyranocoumarin

Description

This compound has been reported in Glycyrrhiza uralensis and Glycyrrhiza with data available.

Structure

3D Structure

Properties

IUPAC Name |

7-(2,4-dihydroxyphenyl)-2-(hydroxymethyl)-5-methoxy-2-methyl-3,4-dihydropyrano[3,2-g]chromen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c1-21(10-22)6-5-13-18(28-21)9-17-15(19(13)26-2)8-14(20(25)27-17)12-4-3-11(23)7-16(12)24/h3-4,7-9,22-24H,5-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBCUWLJOZHPQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=C3C(=C2OC)C=C(C(=O)O3)C4=C(C=C(C=C4)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20922255 | |

| Record name | 3-(2,4-Dihydroxyphenyl)-8-(hydroxymethyl)-5-methoxy-8-methyl-7,8-dihydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Licopyranocoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

117038-80-9, 121249-16-9 | |

| Record name | (+)-3-(2,4-Dihydroxyphenyl)-7,8-dihydro-8-(hydroxymethyl)-5-methoxy-8-methyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117038-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licopyranocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117038809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GU 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121249169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,4-Dihydroxyphenyl)-8-(hydroxymethyl)-5-methoxy-8-methyl-7,8-dihydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LICOPYRANOCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X8VZO798F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Licopyranocoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

137 °C | |

| Record name | Licopyranocoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Isolation of Licopyranocoumarin from Glycyrrhiza Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and purification of licopyranocoumarin, a bioactive coumarin found in various Glycyrrhiza species, commonly known as licorice. This document details the experimental protocols for its extraction and purification, summarizes key quantitative data, and illustrates the relevant biological signaling pathways.

Discovery and Significance

This compound is a phenolic compound belonging to the coumarin class, first isolated from the roots and stolons of Glycyrrhiza species.[1] It is one of the numerous phytochemicals, including flavonoids, triterpenoid saponins, and other coumarins, that contribute to the diverse pharmacological properties of licorice.[2][3] Licorice has a long history of use in traditional medicine for treating a variety of ailments, and modern research has identified its constituents as having anticancer, anti-inflammatory, hepatoprotective, and antiviral properties.[4][5] this compound, in particular, has been noted for its potential biological activities, including the modulation of key cellular signaling pathways.[6][7]

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Glycyrrhiza species is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a comprehensive representation based on established methodologies for the isolation of coumarins and other phenolic compounds from licorice.[8][9]

Plant Material and Extraction

-

Plant Material : Dried and powdered roots and rhizomes of Glycyrrhiza uralensis or Glycyrrhiza glabra are used as the starting material.[2]

-

Extraction : The powdered plant material (e.g., 10 kg) is subjected to ultrasonic extraction with 70% methanol. This process is typically repeated multiple times (e.g., four times) with overnight soaking followed by 1 hour of ultrasonic treatment at a frequency of 45 kHz and a controlled temperature of 45 °C.[8] The filtrates are then combined and concentrated under reduced pressure to yield a crude extract.[8]

Fractionation

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical fractionation scheme involves:

-

Petroleum ether

-

Dichloromethane

-

Ethyl acetate

-

n-butanol

The this compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction is then subjected to a series of chromatographic techniques to isolate this compound.

-

Silica Gel Column Chromatography : The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of petroleum ether and ethyl acetate, with increasing polarity.[8] Fractions are collected and monitored by thin-layer chromatography (TTC).

-

Octadecylsilyl (ODS) Column Chromatography : Fractions containing the target compound are further purified on an ODS column, eluting with a gradient of methanol and water.[8]

-

Sephadex LH-20 Column Chromatography : This step is used for size exclusion chromatography to remove interfering compounds of different molecular sizes. A common mobile phase is a mixture of dichloromethane and methanol.[8]

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) : The final purification is achieved using semi-preparative HPLC with a C18 column and a mobile phase consisting of a methanol-water or acetonitrile-water gradient.[8] The purity of the isolated this compound is then confirmed by analytical HPLC.

The following diagram illustrates the general workflow for the isolation of this compound:

Figure 1. Experimental workflow for the isolation of this compound.

Quantitative Data

While specific quantitative data for the isolation of this compound is not extensively reported, the following tables summarize representative data for related coumarins from Glycyrrhiza species to provide a benchmark for expected yields and purity.

Table 1: Representative Yield and Purity of Coumarins from Glycyrrhiza Species

| Compound | Plant Source | Extraction Method | Purification Method | Yield | Purity | Reference |

| Glycycoumarin | Glycyrrhiza uralensis | Not specified | Not specified | 0.81 mg/g of crude roots | Not specified | [10] |

| Inflacoumarin A | Glycyrrhiza inflata | Ethanol extraction | HSCCC | 8.6% (w/w) from crude extract | 99.6% | [11] |

Table 2: Spectroscopic Data for Characterization of Coumarins

| Technique | Description | Representative Data |

| ¹H NMR | Provides information on the proton environment in the molecule. | Chemical shifts (δ) and coupling constants (J) are used to determine the structure. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | Chemical shifts (δ) are used to identify different carbon atoms. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. | Provides the m/z (mass-to-charge ratio) of the molecular ion and its fragments. |

Biological Activity and Signaling Pathways

Coumarins from licorice, including this compound, have been shown to modulate various signaling pathways, primarily those involved in inflammation and oxidative stress.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[12] Studies have shown that various compounds from licorice can inhibit the activation of NF-κB.[6][7] This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκB, which normally sequesters NF-κB in the cytoplasm. By inhibiting IκB degradation, the translocation of NF-κB to the nucleus is blocked, leading to a downregulation of pro-inflammatory genes.

The following diagram illustrates the inhibition of the NF-κB pathway:

Figure 2. Inhibition of the NF-κB signaling pathway by this compound.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins.[11] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes. Some coumarins have been shown to activate this pathway, thereby enhancing the cellular defense against oxidative stress.

The following diagram illustrates the activation of the Nrf2 pathway:

Figure 3. Activation of the Nrf2 signaling pathway by this compound.

Conclusion

This compound represents a promising bioactive compound from Glycyrrhiza species with potential therapeutic applications. The methodologies outlined in this guide provide a framework for its efficient isolation and purification. Further research is warranted to fully elucidate its pharmacological profile, establish definitive quantitative yields from various Glycyrrhiza sources, and explore its specific interactions with cellular signaling pathways. This knowledge will be crucial for the development of novel drugs and therapies based on this natural product.

References

- 1. Isolation and purification of inflacoumarin A and licochalcone A from licorice by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001218) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. aseestant.ceon.rs [aseestant.ceon.rs]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs | Semantic Scholar [semanticscholar.org]

- 8. lirias.kuleuven.be [lirias.kuleuven.be]

- 9. researchgate.net [researchgate.net]

- 10. benthamopen.com [benthamopen.com]

- 11. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. globalsciencebooks.info [globalsciencebooks.info]

Safety Operating Guide

Proper Disposal of Licopyranocoumarin: A Step-by-Step Guide for Laboratory Professionals

Disclaimer: This document provides guidance on the proper disposal of licopyranocoumarin based on available safety data for related compounds. It is not a substitute for a formal Safety Data Sheet (SDS) specific to this compound. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for disposal protocols that comply with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to wear appropriate personal protective equipment (PPE). This includes, but is not limited to:

-

Gloves: Chemical-resistant gloves are mandatory.

-

Eye Protection: Safety glasses or goggles should be worn at all times.

-

Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.

-

Respiratory Protection: If there is a risk of generating dust, a dust respirator should be used.[3]

Avoid all personal contact with the chemical, including inhalation of any dust.[3]

Step-by-Step Disposal Procedure

The following steps are based on the recommended disposal methods for coumarin and should be adapted to your institution's specific protocols.

-

Waste Identification and Collection:

-

Pure, unused this compound and materials heavily contaminated with it should be treated as hazardous waste.

-

Collect waste in a designated, clearly labeled, and sealable container.

-

Do not mix with other waste streams unless explicitly permitted by your EHS department.

-

-

For Small Spills:

-

Packaging for Disposal:

-

Ensure the waste container is tightly sealed.

-

Label the container clearly with the chemical name ("this compound") and any relevant hazard warnings.

-

-

Disposal Pathway:

Quantitative Data Summary

The following table summarizes key quantitative data for the parent compound, coumarin, which may be relevant for risk assessment.

| Parameter | Value | Reference |

| Acute Oral Toxicity (LD50, Rat) | 293 mg/kg | [2] |

| UN Number (for transport) | 2811 | [2] |

| Transport Hazard Class | 6.1 (Toxic Solid) | [2] |

| Partition Coefficient (log Pow) | 1.39 | [5] |

Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should include a clear plan for waste management from the outset. This plan should be reviewed and approved by the relevant safety personnel at your institution.

Visualizing the Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound in a laboratory setting.

References

Personal protective equipment for handling Licopyranocoumarin

Personal Protective Equipment (PPE)

Given that Licopyranocoumarin belongs to the coumarin class of compounds, which can be toxic if swallowed and may cause skin irritation, a comprehensive PPE strategy is essential.[1][2][3]

Summary of Required Personal Protective Equipment:

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile rubber (NBR) gloves with a minimum thickness of 0.11 mm. Ensure gloves are tested according to EN 374.[1] | To prevent skin contact. Coumarins may cause allergic skin reactions.[1][2] |

| Eye/Face Protection | Safety goggles with side shields or a face shield.[1][4] | To protect against dust particles and potential splashes. |

| Skin and Body | A lab coat or disposable Tyvek-type clothing.[5] | To prevent contamination of personal clothing. |

| Respiratory | A particulate filter respirator (EN 143) or a chemical respirator with an organic dust cartridge.[2][4][6] | To be used when handling the powder outside of a ventilated enclosure to avoid inhalation of dust.[4] |

Operational Plan: Handling and Storage

Engineering Controls:

-

Use a local exhaust ventilation system or a chemical fume hood when handling the solid compound to minimize dust generation.[2][4]

Safe Handling Procedures:

-

Preparation: Before handling, ensure all required PPE is correctly worn. Inspect gloves for any signs of damage.[4]

-

Weighing and Transfer: Conduct all weighing and transferring of solid this compound within a chemical fume hood or a ventilated balance enclosure to control dust.

-

Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Avoidance: Avoid contact with skin, eyes, and clothing.[1][4] Do not breathe in the dust.[1][2]

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[4][6] Do not eat, drink, or smoke in the laboratory.[2][3]

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.[4]

-

Store locked up and away from incompatible materials such as strong oxidizing agents.[3][5]

Disposal Plan

Waste Characterization:

-

Unused this compound and any materials heavily contaminated with it should be treated as hazardous chemical waste.

Disposal Procedures:

-

Collection: Collect waste this compound and contaminated disposables (e.g., gloves, absorbent paper) in a suitable, labeled, and sealed container.[1][4]

-

Spill Clean-up:

-

In case of a spill, first, ensure proper PPE is worn.

-

Dampen the spilled solid material with 60-70% ethanol to prevent dust from becoming airborne.[5]

-

Carefully sweep or scoop the dampened material into a designated waste container.[4][5]

-

Clean the spill area with absorbent paper dampened with 60-70% ethanol, followed by a soap and water solution.[5]

-

Place all contaminated cleaning materials in a sealed bag for disposal.[5]

-

-

Final Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, regional, and national regulations.[2][3] Do not allow the substance to enter drains or waterways.[1][4]

Experimental Protocols and Data

This compound has been identified as a CYP3A4 inhibitor and has shown neuroprotective activities.[7]

Quantitative Data:

| Compound | Assay | Result (IC₅₀) |

| This compound | CYP3A4 Inhibition[7] | 32 μM |

Cited Experimental Methodologies:

While detailed, step-by-step protocols are not available in the provided search results, the following experimental contexts for this compound have been described:

-

CYP3A4 Inhibition Assay: The inhibitory activity of this compound on CYP3A4 was determined, yielding an IC₅₀ value of 32 μM.[7] These assays typically involve incubating the compound with human liver microsomes or recombinant CYP3A4, a substrate, and a cofactor system, followed by measuring the formation of the metabolite.

-

Neuroprotection Assay in PC12D Cells:

-

Objective: To assess the protective effects of this compound against MPP⁺-induced neuronal cell death.[7]

-

Methodology: Neuronal PC12D cells were treated with this compound (0.3-3 μM) for 48 hours in the presence of the neurotoxin MPP⁺. The study observed that this compound significantly blocked cell death and the loss of mitochondrial membrane potential.[7] It was also noted that this compound inhibited the generation of reactive oxygen species (ROS) and the activation of JNK, which are implicated in the cell death pathway.[7]

-

Visualized Workflows

Below are diagrams illustrating the general workflows for handling this compound in a research setting.

Caption: A workflow for the safe handling of solid this compound.

Caption: A simplified workflow for a neuroprotection assay using this compound.

References

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.